3-(4,5-Dimethyl-1H-imidazol-1-yl)-2-(propylamino)propanoic acid is a synthetic compound characterized by its unique molecular structure, which includes an imidazole ring and a propanoic acid moiety. Its molecular formula is , with a molecular weight of approximately 225.29 g/mol. The compound features a propylamino group attached to the second carbon of the propanoic acid chain, enhancing its solubility and potential biological activity. The imidazole ring, with methyl substitutions at the 4 and 5 positions, contributes significantly to its pharmacological properties and stability in biological systems.
Source: This compound is synthesized through various organic chemistry methods and has been studied for its biological activities, particularly in neuroprotection.
Classification: 3-(4,5-Dimethyl-1H-imidazol-1-yl)-2-(propylamino)propanoic acid belongs to the class of imidazole-based compounds, which are known for their diverse biological activities, including interactions with neurotransmitter systems and potential therapeutic effects against neurodegenerative diseases such as Alzheimer's disease .
The synthesis of 3-(4,5-Dimethyl-1H-imidazol-1-yl)-2-(propylamino)propanoic acid typically involves multi-step organic reactions. A common synthetic route includes the following steps:
These steps may vary based on specific laboratory protocols or desired yields .
The molecular structure of 3-(4,5-Dimethyl-1H-imidazol-1-yl)-2-(propylamino)propanoic acid features:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 225.29 g/mol |
| Boiling Point | Not specified |
| Solubility | Soluble in polar solvents |
The precise arrangement of these functional groups enhances its bioactivity while maintaining solubility and stability in physiological conditions.
The reactivity of 3-(4,5-Dimethyl-1H-imidazol-1-yl)-2-(propylamino)propanoic acid can be attributed to its functional groups:
Research indicates that 3-(4,5-Dimethyl-1H-imidazol-1-yl)-2-(propylamino)propanoic acid exhibits significant biological activities. It has been studied for its potential neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer's disease.
The compound is believed to inhibit the production of amyloid-beta peptides, which are implicated in the pathology of Alzheimer's disease. Its imidazole structure may enhance its interaction with various biological targets, including enzymes and receptors involved in neurotransmission and neuroprotection. Interaction studies have shown that it can modulate synaptic transmission and plasticity .
The compound's stability and solubility profile make it suitable for biological applications, particularly in drug formulation for neurodegenerative diseases .
3-(4,5-Dimethyl-1H-imidazol-1-yl)-2-(propylamino)propanoic acid has potential applications in several scientific fields:
The core synthetic challenge for 3-(4,5-Dimethyl-1H-imidazol-1-yl)-2-(propylamino)propanoic acid (CAS 1248430-63-8) lies in achieving site-specific alkylation at the N1 position of the 4,5-dimethylimidazole ring. This heterocycle contains two potential nitrogen reaction sites (N1 and N3), necessitating precise control to avoid regioisomeric impurities. Modern routes employ electronically driven differentiation: the C4-methyl group adjacent to N3 slightly deactivates this nitrogen, favoring N1-alkylation when using α-halo esters under anhydrous conditions .
Optimized reaction parameters include:
Table 1: Regioselectivity Control in Imidazole N-Alkylation
| Condition Modifier | N1-Alkylation Yield | N3/N1 Ratio |
|---|---|---|
| No base | <5% | 8:1 |
| K₂CO₃ (2 eq) | 78% | 20:1 |
| Cs₂CO₃ (1.5 eq) | 85% | 50:1 |
| DBU (1.2 eq) | 62% | 5:1 |
Yields plummet below 40% if dimethylimidazole exceeds 1.5 eq due to dialkylation side reactions. Post-alkylation, the ethyl ester undergoes alkaline hydrolysis (NaOH/THF/H₂O) to yield the carboxylic acid intermediate essential for subsequent amination [2] [4].
The propylamino moiety is introduced via Sₙ2 displacement on a brominated precursor. The α-bromo propanoic acid intermediate reacts with n-propylamine under conditions minimizing elimination pathways. Key constraints include:
Critical process variables:
1. **Solvent polarity**: - Protic solvents (e.g., ethanol): Increase carbocation stability but risk Sₙ1 - Aprotic solvents (e.g., acetonitrile): Preferred for Sₙ2 pathway (yield boost ≥25%) 2. **Stoichiometry**: 2.5 eq *n*-propylamine to scavenge HBr 3. **Temperature**: 40–50°C (higher temperatures accelerate racemization) Reaction progress is monitored by TLC (Rf shift 0.4→0.2 in ethyl acetate) until the bromide peak disappears in ion chromatography. Crude products require acid-base workup (1M HCl wash followed by NaHCO₃ neutralization) to remove excess propylamine and di-alkylated impurities [6] [10].
While traditional solution-phase synthesis suffices for small-scale production, Wang resin-based solid-phase methods enable rapid analog generation. The carboxylic acid anchors to hydroxymethyl resin via DIC/HOBt coupling, followed by imidazole alkylation and nucleophilic amination in flow reactors.
Table 2: Solid-Phase vs. Solution-Phase Synthesis Comparison
| Parameter | Solution-Phase | Solid-Phase |
|---|---|---|
| Average yield per step | 75% | 92% |
| Typical purity | 95–97% | >99% |
| Reaction scale | mmol–mol | μmol–mmol |
| Deprotection efficiency | N/A | 98% (TFA) |
Resin cleavage with 95:5 TFA/H₂O liberates the target compound while simultaneously removing residual protecting groups. This approach facilitates parallel synthesis of derivatives like the isopropylamino variant (CAS 14452-57-4) and diphenylimidazole analogs (e.g., CID 703595) for structure-activity relationship studies [8] [9].
The bromo ester intermediate ethyl 3-(4,5-dimethyl-1H-imidazol-1-yl)-2-bromopropanoate degrades at ambient temperatures via two pathways:
Stabilization protocols mandate:
Failure to maintain the cold chain increases dimeric impurities (detectable by HPLC at RT~14.3 min). The final propanoic acid product exhibits superior stability (shelf life >2 years at –20°C), but intermediates require rigorous thermal control from production to use [2] [4].
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1